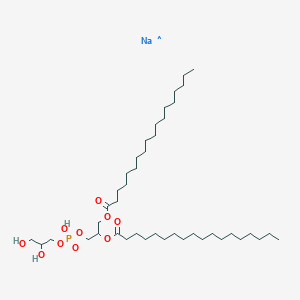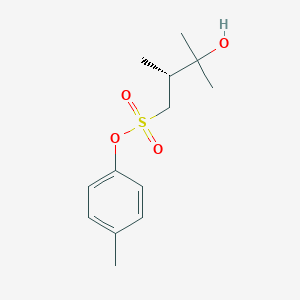
1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt is a synthetic phospholipid compound. It is composed of a glycerol backbone esterified with two stearic acid molecules and a phosphatidyl group linked to another glycerol molecule. This compound is commonly used in various scientific research applications due to its unique properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt is typically synthesized through the esterification of glycerol with stearic acid, followed by the phosphorylation of the resulting diacylglycerol. The final step involves the addition of a glycerol molecule to form the phosphatidylglycerol structure. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the fatty acid chains, altering the compound’s properties.
Substitution: The phosphatidyl group can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted phosphatidyl derivatives. These products have distinct properties and applications in various fields .
Scientific Research Applications
1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a model compound for studying lipid behavior and interactions.
Biology: The compound is utilized in membrane studies and as a component in liposome formulations.
Medicine: It is employed in drug delivery systems, particularly in liposomal formulations for targeted drug delivery.
Industry: The compound is used in the formulation of various cosmetic and pharmaceutical products.
Mechanism of Action
The mechanism of action of 1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt involves its incorporation into lipid bilayers, where it influences membrane fluidity and stability. The compound interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity and function. These interactions are crucial for its role in drug delivery and other applications .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt: This compound has shorter fatty acid chains compared to 1,2-Distearoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt, resulting in different physical properties.
1,2-Dioleoyl-SN-glycero-3-phosphatidyl-rac-glycerol, NA salt: This compound contains unsaturated fatty acid chains, which affect its behavior in lipid bilayers.
Uniqueness
This compound is unique due to its long, saturated fatty acid chains, which confer specific properties such as high melting temperature and stability. These characteristics make it particularly suitable for applications requiring stable lipid structures .
Properties
Molecular Formula |
C42H83NaO10P |
|---|---|
Molecular Weight |
802.1 g/mol |
InChI |
InChI=1S/C42H83O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h39-40,43-44H,3-38H2,1-2H3,(H,47,48); |
InChI Key |
IUBKCLFRZBJGPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-Hydroxy-8,8,13-trimethyl-17-methylidene-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B15130591.png)

![4-ethyl-N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15130613.png)
![(NZ)-N-[1-(2-aminophenyl)ethylidene]hydroxylamine](/img/structure/B15130621.png)
![1,4-Bis-(4-fluoro-benzyl)-[1,4]diazepane](/img/structure/B15130624.png)



![[4-(dimethylamino)cyclohexyl] 4-methylbenzenesulfonate](/img/structure/B15130666.png)

